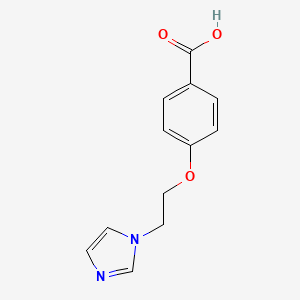
IWP-2-V2
Übersicht
Beschreibung
IWP-2-V2 ist eine chemische Verbindung, die für ihre Rolle als Inhibitor des Wnt-Signalwegs bekannt ist. Dieser Weg ist entscheidend für verschiedene biologische Prozesse, einschließlich der embryonalen Entwicklung, der Gewebshomöostase und der Tumorentstehung. This compound ist ein Derivat von IWP-2, das die Benzothiazol-Gruppe seiner Stammverbindung beibehält, aber leicht unterschiedliche Eigenschaften aufweist .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung des Benzothiazol-Kerns. Die wichtigsten Schritte umfassen:
Bildung des Benzothiazol-Kerns: Dies beinhaltet die Reaktion von 2-Aminothiophenol mit einem geeigneten Aldehyd unter sauren Bedingungen, um den Benzothiazolring zu bilden.
Thioether-Bildung: Der Benzothiazol-Kern wird dann mit einer Thioether-Vorstufe umgesetzt, um die Thioether-Bindung einzuführen.
Endgültige Kupplung: Der letzte Schritt beinhaltet die Kupplung des Thioether-Zwischenprodukts mit einem Pyrimidin-Derivat unter basischen Bedingungen, um this compound zu bilden
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren, einschließlich der Temperaturkontrolle, der Lösungsmittelauswahl und der Reinigungsverfahren wie Umkristallisation und Chromatographie .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Thioether-Bindung in eine Thiol-Gruppe umwandeln.
Substitution: Der Benzothiazol-Ring kann elektrophile Substitutionsreaktionen eingehen
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Elektrophile Substitutionsreaktionen verwenden häufig Reagenzien wie Brom oder Chlor unter sauren Bedingungen
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone und substituierte Benzothiazol-Derivate .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:
Chemie: Wird als Werkzeugverbindung zur Untersuchung des Wnt-Signalwegs verwendet.
Biologie: Untersucht die Rolle der Wnt-Signalisierung bei der Stammzell-Erhaltung und -Differenzierung.
Medizin: Erforscht potenzielle therapeutische Anwendungen bei der Krebsbehandlung durch Hemmung der Wnt-Signalisierung.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf den Wnt-Weg abzielen
Wirkmechanismus
This compound übt seine Wirkung aus, indem es das Enzym Porcupine, eine membrangebundene Acyltransferase, hemmt. Porcupine ist für die Palmitoylierung von Wnt-Proteinen verantwortlich, ein entscheidender Schritt für ihre Sekretion und Signalisierungsfähigkeit. Durch die Hemmung von Porcupine blockiert this compound effektiv die Wnt-Signalisierung, was zu einer reduzierten Zellproliferation und -differenzierung führt .
Wissenschaftliche Forschungsanwendungen
IWP-2-V2 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the Wnt signaling pathway.
Biology: Investigates the role of Wnt signaling in stem cell maintenance and differentiation.
Medicine: Explores potential therapeutic applications in cancer treatment by inhibiting Wnt signaling.
Industry: Utilized in the development of new drugs targeting the Wnt pathway
Wirkmechanismus
Target of Action
The primary target of the compound “IWP-2-V2”, also known as “2-[(3-benzyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide” or “2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide”, is a protein called Porcupine . Porcupine is a membrane-bound acyltransferase that plays a crucial role in the WNT signaling pathway .
Mode of Action
This compound interacts with its target, Porcupine, by inhibiting its activity . Porcupine is responsible for the palmitoylation of WNT proteins, a process that is essential for the secretion and signaling capability of these proteins . By inhibiting Porcupine, this compound prevents the secretion of WNT proteins and thus blocks the activation of the WNT signaling pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the WNT signaling pathway . This pathway plays a critical role in various biological processes, including cell proliferation, differentiation, and migration . By inhibiting the WNT pathway, this compound can influence these processes and their downstream effects .
Pharmacokinetics
As a small molecule inhibitor, it is likely to have good bioavailability and can be distributed throughout the body to exert its effects .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of self-renewal in mouse embryonic stem cells and the promotion of cardiomyocyte differentiation from human pluripotent stem cells . It also inhibits the maintenance and proliferation of mouse Lgr5+ intestinal and cochlear epithelial stem cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of IWP-2-V2 involves several steps, starting with the preparation of the benzothiazole core. The key steps include:
Formation of the Benzothiazole Core: This involves the reaction of 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole ring.
Thioether Formation: The benzothiazole core is then reacted with a thioether precursor to introduce the thioether linkage.
Final Coupling: The final step involves coupling the thioether intermediate with a pyrimidine derivative under basic conditions to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
IWP-2-V2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether linkage to a thiol group.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiazole derivatives .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
IWP-2: Die Stammverbindung, ebenfalls ein Inhibitor des Wnt-Signalwegs, jedoch mit leicht unterschiedlicher Potenz und Selektivität.
IWP-3: Ein weiteres Derivat mit ähnlichen inhibitorischen Wirkungen auf den Wnt-Signalweg.
IWP-4: Eine verwandte Verbindung mit unterschiedlichen strukturellen Merkmalen und biologischer Aktivität
Einzigartigkeit
IWP-2-V2 ist aufgrund seiner spezifischen strukturellen Modifikationen einzigartig, die im Vergleich zu seiner Stammverbindung und anderen Derivaten unterschiedliche Eigenschaften verleihen. Diese Modifikationen können zu Unterschieden in der Potenz, Selektivität und biologischen Aktivität führen, was this compound zu einem wertvollen Werkzeug in der Forschung macht .
Eigenschaften
IUPAC Name |
2-[(3-benzyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S3/c1-14-7-8-16-18(11-14)32-22(24-16)26-19(28)13-31-23-25-17-9-10-30-20(17)21(29)27(23)12-15-5-3-2-4-6-15/h2-8,11H,9-10,12-13H2,1H3,(H,24,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUSMYOJWTVVPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3CC5=CC=CC=C5)SCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


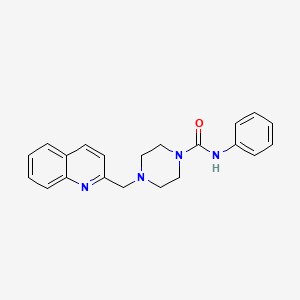



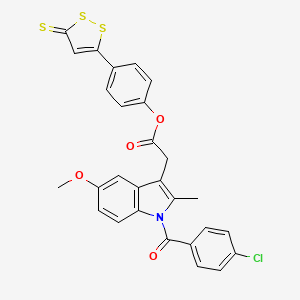
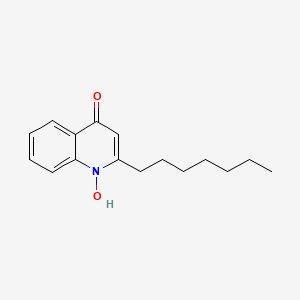
![Methyl thieno[3,2-d]thiadiazole-6-carboxylate](/img/structure/B1662990.png)
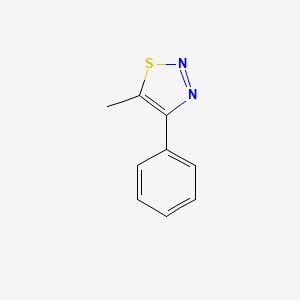
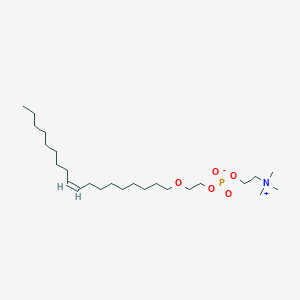
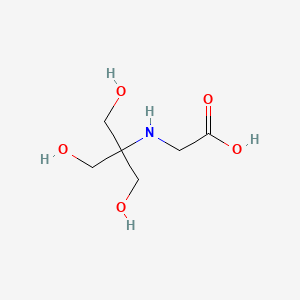

![2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1662995.png)

